molecular formula C24H24N2O3S B11369733 N-(2-ethoxyphenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide

N-(2-ethoxyphenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide

Cat. No.: B11369733
M. Wt: 420.5 g/mol
InChI Key: SMMXPGLJUQHROI-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dimethylpyridine ring, and a phenylethylsulfanyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethylpyridine and ethyl cyanoacetate.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2-ethoxyphenyl bromide.

    Attachment of the Phenylethylsulfanyl Moiety: This step involves the reaction of the pyridine intermediate with 2-oxo-2-phenylethylsulfanyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
  • 7-Hydroxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
  • N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-(2-ethoxyphenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide is unique due to its specific structural features, such as the presence of both ethoxyphenyl and phenylethylsulfanyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4,6-dimethyl-2-phenacylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C24H24N2O3S/c1-4-29-21-13-9-8-12-19(21)26-23(28)22-16(2)14-17(3)25-24(22)30-15-20(27)18-10-6-5-7-11-18/h5-14H,4,15H2,1-3H3,(H,26,28)

InChI Key

SMMXPGLJUQHROI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)C3=CC=CC=C3

Origin of Product

United States

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